4-(dimethylphosphoryl)butan-2-one
Description
4-(Dimethylphosphoryl)butan-2-one is an organophosphorus compound featuring a phosphoryl group (P=O) substituted with two methyl groups at the 4-position of a butan-2-one backbone.
Properties
CAS No. |
53314-25-3 |
|---|---|
Molecular Formula |
C6H13O2P |
Molecular Weight |
148.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylphosphoryl)butan-2-one typically involves the phosphorylation of butan-2-one. One common method is the reaction of butan-2-one with dimethylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the phosphorylation process. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylphosphoryl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphorylated carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phosphoryl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can react with the phosphoryl group under basic conditions.
Major Products Formed
Oxidation: Phosphorylated carboxylic acids.
Reduction: Phosphorylated alcohols.
Substitution: Various phosphorylated derivatives depending on the nucleophile used.
Scientific Research Applications
4-(dimethylphosphoryl)butan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways involving phosphorylation.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(dimethylphosphoryl)butan-2-one involves its ability to act as a phosphorylating agent. The dimethylphosphoryl group can transfer to nucleophilic sites on other molecules, facilitating various biochemical and chemical transformations. This reactivity is crucial in pathways where phosphorylation is a key step.
Comparison with Similar Compounds
Sulfur-Containing Analogs
4-(Phenylsulfanyl)butan-2-one
- Structure : A sulfur atom (S) linked to a phenyl group at the 4-position.
- Key Properties: Exhibits potent anti-melanogenic activity by inhibiting tyrosinase (non-competitive) and downregulating melanogenesis-related proteins (MITF, Trp-1/2, GP100) . Low cytotoxicity (tested on B16-F10 melanoma cells and human cells) at concentrations ≤50 µM . Outperforms arbutin and 1-phenyl-2-thiourea (PTU) in melanin suppression .
- Applications : Promising candidate for cosmetic skin-lightening agents .
4-(Methylthio)-2-butanone
Table 1: Sulfur-Containing Analogs
Phosphorus-Containing Analogs
4-(Diphenylphosphoryl)-2-hydroxy-1,2-diphenylbutan-1-one
4-Phenylbutan-2-yl diphenylphosphinite
Table 2: Phosphorus-Containing Analogs
Phenyl-Substituted Analogs
4-Phenyl-2-butanone
4-[4-(Trifluoromethyl)phenyl]butan-2-one
Table 3: Phenyl-Substituted Analogs
Hydroxy/Methoxy-Substituted Analogs
4-(4-Hydroxyphenyl)butan-2-one
4-(3,4-Dimethoxyphenyl)butan-2-one
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
